Torsemide-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Torasemide-d7 involves the incorporation of deuterium into the torasemide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of 3-pyridinesulfonamide with isopropylamine-d7 and 3-methylphenylamine under controlled conditions to introduce the deuterium atoms .

Industrial Production Methods

Industrial production of Torasemide-d7 typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the incorporation of deuterium and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Torasemide-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of torasemide .

Scientific Research Applications

Pharmacokinetics

Torsemide-d7 is primarily utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of torsemide and its metabolites. The deuterium labeling facilitates precise tracing of the compound in biological matrices, making it invaluable for understanding its pharmacokinetic profile.

Key Features:

- Enhanced Detection: Deuterium labeling improves the sensitivity and specificity of analytical methods such as mass spectrometry.

- Metabolic Pathway Analysis: Researchers can delineate metabolic pathways more effectively by tracking isotopic variants.

Case Study:

A study conducted on healthy volunteers demonstrated that this compound provided clearer insights into the metabolic pathways compared to non-labeled torsemide. The results indicated that the half-life and clearance rates could be measured more accurately, aiding in dose optimization for clinical applications.

Drug Interaction Studies

The use of this compound in drug interaction studies is critical for understanding how torsemide interacts with other medications within the body. This is particularly important for patients who may be on multiple medications, such as those with heart failure or renal disease.

Key Features:

- Drug-Drug Interaction Assessment: this compound allows researchers to evaluate potential interactions with other drugs that may affect its efficacy or safety.

- Therapeutic Regimen Optimization: Insights gained from these studies can lead to improved therapeutic strategies for managing conditions like heart failure.

Data Table: Drug Interactions with this compound

| Drug Interaction | Effect on this compound | Clinical Implications |

|---|---|---|

| Furosemide | No significant change | Similar efficacy observed; choice based on patient response |

| Digoxin | Increased bioavailability | Monitoring required to avoid toxicity |

| NSAIDs | Reduced diuretic effect | Caution advised in concurrent use |

Therapeutic Monitoring

In clinical settings, this compound can be used to monitor therapeutic levels and ensure effective dosing in patients with conditions requiring diuretic therapy.

Key Features:

- Monitoring Efficacy: By measuring levels of this compound in serum or urine, clinicians can assess whether patients are receiving adequate doses.

- Adjusting Treatment Plans: Data from therapeutic monitoring can inform adjustments in treatment plans based on individual patient responses.

Case Study:

In a cohort study involving patients with congestive heart failure, monitoring this compound levels helped clinicians adjust dosages effectively, resulting in improved patient outcomes and reduced hospital readmissions.

Mechanism of Action

Torasemide-d7, like torasemide, acts as a loop diuretic by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of sodium and chloride, leading to increased excretion of water, sodium, chloride, magnesium, and calcium. The molecular target is the chloride-binding site of the cotransporter, which torasemide binds to, preventing its normal function .

Comparison with Similar Compounds

Similar Compounds

Furosemide: Another loop diuretic with a similar mechanism of action but shorter duration of effect.

Bumetanide: A more potent loop diuretic with a similar mechanism but different pharmacokinetic properties.

Ethacrynic Acid: A loop diuretic that does not contain a sulfonamide group, making it suitable for patients with sulfonamide allergies

Uniqueness

Torasemide-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Compared to furosemide, torasemide has a longer duration of action and a more stable bioavailability, making it a preferred choice in certain clinical settings .

Biological Activity

Torsemide-d7 is a deuterium-labeled derivative of the loop diuretic torsemide, primarily used in pharmacokinetic studies to trace its behavior in biological systems. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and implications for clinical research.

Overview of this compound

This compound has a molecular formula of C16H20D7N4O3S, with a molecular weight of approximately 371.46 g/mol. The incorporation of deuterium isotopes enhances its utility in drug metabolism studies without altering the pharmacological properties inherent to torsemide .

Torsemide functions as a loop diuretic by inhibiting the sodium-potassium-chloride cotransporter (NKCC2) located in the renal thick ascending limb of the loop of Henle. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The mechanism can be summarized as follows:

- Inhibition of NKCC2 : Torsemide binds to a chloride ion-binding site on the transport molecule, blocking sodium and chloride reabsorption .

- Effects on Renin-Angiotensin-Aldosterone System : Torsemide also inhibits downstream effects after angiotensin II activation, reducing aldosterone levels and subsequently decreasing collagen accumulation in heart failure patients .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of torsemide but allows for enhanced tracking due to deuterium labeling. Key pharmacokinetic parameters include:

- Bioavailability : Approximately 80%, which remains consistent even in patients with chronic kidney disease .

- Volume of Distribution : Estimated at 0.2 L/kg.

- Protein Binding : Over 99% bound to plasma proteins.

- Metabolism : Primarily metabolized in the liver, with only 20% excreted unchanged in urine. The major metabolite is pharmacologically inactive .

Biological Activity and Applications

The biological activity of this compound is closely related to its parent compound but offers distinct advantages for research:

- Enhanced Tracking : The deuterium labeling allows researchers to trace and analyze the compound's behavior in biological systems more effectively than non-labeled counterparts.

- Drug Interaction Studies : Its unique isotopic signature facilitates studies on drug-drug interactions and metabolic pathways, crucial for optimizing therapeutic regimens involving diuretics like torsemide.

Comparative Analysis

The following table summarizes key characteristics and applications of this compound compared to its parent compound and other related compounds:

| Compound Name | CAS Number | Key Features | Applications |

|---|---|---|---|

| Torsemide | 56211-40-6 | Loop diuretic for hypertension and edema | Clinical treatment |

| Hydroxy Torsemide | 1309935-96-3 | Active metabolite, lacks deuterium labeling | Metabolism studies |

| Hydroxy this compound | 71749383 | Deuterated analog for enhanced tracking | Pharmacokinetic studies |

Case Studies

Several studies have utilized this compound to investigate its pharmacokinetics and interactions:

- Pharmacokinetic Study : A study demonstrated that incorporating deuterium into torsemide allows for precise tracking during metabolism studies, enhancing understanding of its pharmacological properties.

- Diuretic Efficacy : Research has shown that torsemide significantly reduces hospital readmissions for heart failure patients, indicating its effectiveness as a diuretic agent .

- Metabolic Pathway Analysis : Studies utilizing this compound have provided insights into metabolic pathways involving renal function and electrolyte balance, crucial for managing conditions like heart failure and hypertension .

Properties

IUPAC Name |

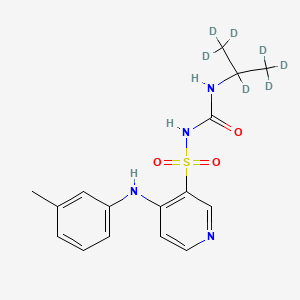

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBFQHCMQULJNZ-UENXPIBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.